2-(difluoromethoxy)-N-methoxy-N-methylbenzamide

Medicinal Chemistry ADME Lipophilicity

2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4) is a synthetic Weinreb amide characterized by an ortho-difluoromethoxy substituent on the benzamide ring. This compound functions as a versatile small molecule scaffold and building block in organic synthesis, particularly for the development of fluorinated pharmaceuticals.

Molecular Formula C10H11F2NO3
Molecular Weight 231.2 g/mol
CAS No. 1275755-34-4
Cat. No. B1425666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
CAS1275755-34-4
Molecular FormulaC10H11F2NO3
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1OC(F)F)OC
InChIInChI=1S/C10H11F2NO3/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3
InChIKeyHXPUTJKACGZMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4): A Strategic Weinreb Amide Building Block for Fluorinated Pharmaceutical R&D


2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4) is a synthetic Weinreb amide characterized by an ortho-difluoromethoxy substituent on the benzamide ring [1]. This compound functions as a versatile small molecule scaffold and building block in organic synthesis, particularly for the development of fluorinated pharmaceuticals . Its structure, featuring the difluoromethoxy (-OCF2H) group, distinguishes it from simpler Weinreb amides, imparting unique physicochemical properties such as increased lipophilicity (calculated logP of 2.19) and altered electronic characteristics, which are critical for medicinal chemistry applications [2].

Why 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4) Cannot Be Interchanged with Standard Benzamide or Weinreb Amide Analogs in Fluorinated Drug Discovery


Substituting 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide with a generic benzamide or even a non-fluorinated Weinreb amide, such as N-methoxy-N-methylbenzamide, will significantly alter the lipophilicity, metabolic stability, and potential target-binding characteristics of any derived molecule. The ortho-difluoromethoxy group is a well-established bioisostere that enhances pharmacokinetic properties . Critically, the quantitative difference in lipophilicity, a key determinant of drug-likeness, is substantial: this compound has a calculated logP of approximately 2.19, whereas the parent N-methoxy-N-methylbenzamide has a logP of 1.32 [1]. This difference can dictate membrane permeability and off-target binding, making direct substitution without rigorous re-optimization of a lead series unfeasible.

Quantitative Differentiation of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4) Against Closest Analogs


Lipophilicity (logP) Comparison: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide vs. Parent Weinreb Amide

The introduction of an ortho-difluoromethoxy group significantly increases lipophilicity compared to the parent Weinreb amide. The target compound exhibits a calculated logP of 2.19, representing a 66% increase in lipophilicity relative to N-methoxy-N-methylbenzamide, which has a measured logP of 1.32 [1]. This difference is a quantifiable indicator of the distinct physicochemical profile conferred by the -OCF2H group.

Medicinal Chemistry ADME Lipophilicity

Lipophilicity (logP) Comparison: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide vs. para-Difluoromethoxy Benzamide

The substitution pattern of the difluoromethoxy group on the benzamide ring significantly impacts lipophilicity. The target compound (ortho-substituted) has a calculated logP of 2.19, which is markedly higher than the 1.28 logP reported for its para-substituted isomer, 4-(difluoromethoxy)benzamide [1][2]. This quantitative difference demonstrates the influence of positional isomerism on physicochemical properties.

Medicinal Chemistry Isomer Comparison Lipophilicity

Chemical Purity Specification: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide from Reputable Suppliers

As a specialized building block, the procurement value of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is directly tied to its available purity. Multiple reputable vendors, including Enamine and Leyan, consistently supply this compound with a minimum purity specification of 95% [1]. This specification provides a quantifiable benchmark for researchers to ensure reproducible synthetic outcomes.

Chemical Sourcing Analytical Chemistry Quality Control

Validated Application Scenarios for 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4) in Pharmaceutical R&D


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds with Optimized Lipophilicity

Researchers engaged in hit-to-lead optimization can utilize this compound as a key intermediate to introduce a lipophilic, metabolically stable ortho-difluoromethoxybenzoyl moiety into candidate molecules. The quantifiable logP of 2.19 [1] provides a predictable increase in lipophilicity compared to using a non-fluorinated benzamide (logP 1.32) , allowing for rational design when improving membrane permeability is a project goal. This is particularly relevant for programs targeting intracellular proteins or requiring CNS penetration.

Chemical Biology: Development of Novel Chemical Probes via Weinreb Amide Ketone Synthesis

This compound is a Weinreb amide, a privileged intermediate for the controlled synthesis of ketones [1]. Researchers can use it to generate a library of ortho-difluoromethoxyphenyl ketones by reacting it with various organometallic reagents (e.g., Grignard or organolithium reagents) . This methodology allows for the rapid exploration of structure-activity relationships (SAR) around a fluorinated aryl ketone scaffold, a common motif in bioactive molecules.

Process Chemistry: Sourcing a Verified Building Block for Scale-Up

For process chemists and CROs developing scalable routes, the procurement of this compound from commercial suppliers with a documented purity specification (≥95%) [1] mitigates the risk of introducing variable-quality intermediates. This ensures batch-to-batch consistency, which is critical for the reproducibility of downstream synthetic steps and for meeting regulatory requirements during the scale-up of a drug candidate.

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